molecular formula C19H26N2 B5133535 N-cyclohexyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine CAS No. 118498-97-8

N-cyclohexyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Cat. No.: B5133535
CAS No.: 118498-97-8
M. Wt: 282.4 g/mol
InChI Key: UEUQYLXESARPGR-UHFFFAOYSA-N
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Description

N-cyclohexyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine is an organic compound with the molecular formula C19H26N2. It is a derivative of carbazole, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, pressures, and the use of solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclohexyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, while reduction may produce this compound .

Scientific Research Applications

N-cyclohexyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-cyclohexyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-cyclohexyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine include other carbazole derivatives, such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique cyclohexyl and methyl substitutions, which can significantly influence its chemical reactivity and biological activity. These structural differences can lead to distinct properties and applications, making it a valuable compound for various research and industrial purposes .

Properties

IUPAC Name

N-cyclohexyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2/c1-13-10-11-17-16(12-13)15-8-5-9-18(19(15)21-17)20-14-6-3-2-4-7-14/h10-12,14,18,20-21H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUQYLXESARPGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2CCCC3NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20385609
Record name N-cyclohexyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118498-97-8
Record name N-cyclohexyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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